6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide
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Overview
Description
6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide is a natural product found in Drimia elata with data available.
Scientific Research Applications
Chemical Isolation and Identification
This compound has been identified and isolated from various plant sources. For instance, it was isolated from the dichloromethane extract of the bulbs of Drimia robusta and the methanol extract of the bulbs of Urginea epigea (Koorbanally et al., 2004). Similarly, it has been isolated from other species like Drimia robusta and Urginea altissima (Pohl et al., 2001).
Pharmacological Potential
This compound has been studied for its potential pharmacological properties. For example, meproscillarin, a derivative of this compound, has been used as a semisynthetic glycoside for the therapy of cardiac insufficiency (Kubinyi, 1978). Furthermore, studies have investigated its efficacy in various formulations, such as oral preparations (Einig & Mayer, 1978).
Potential in Cancer Research
There is research exploring its potential in cancer treatment. Specifically, triterpenes from Ficus microcarpa, including compounds similar to 6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide, showed cytotoxic activities against various human cancer cell lines (Chiang et al., 2005).
Ethnomedicinal Applications
This compound is also significant in ethnomedicine. Urginea lydenburgensis, which yields similar bufadienolides, is used in traditional medicine (Crouch et al., 2006).
Potential in Treating Infectious Diseases
Some studies indicate its use in treating infectious diseases. Withanolides isolated from Acnistus arborescens showed antifungal activity against various fungi responsible for human infections (Roumy et al., 2010).
properties
Product Name |
6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide |
---|---|
Molecular Formula |
C26H32O8 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[(3S,6R,8S,9R,10R,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,6,7,9,11,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C26H32O8/c1-14(27)34-19-12-25(31)20(23(2)8-6-16(28)10-18(19)23)11-21(29)24(3)17(7-9-26(24,25)32)15-4-5-22(30)33-13-15/h4-5,10,13,16-17,19-20,28,31-32H,6-9,11-12H2,1-3H3/t16-,17+,19+,20+,23-,24-,25-,26+/m0/s1 |
InChI Key |
BGHIYTOMRKMPOK-UWYPHWFQSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@]2([C@H](CC(=O)[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O)C)O |
Canonical SMILES |
CC(=O)OC1CC2(C(CC(=O)C3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)O)C)O |
synonyms |
6beta-acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide 6beta-ATHOBT |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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